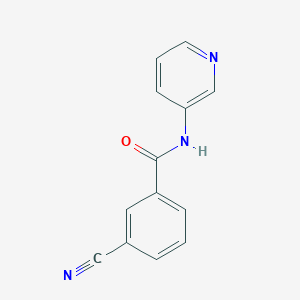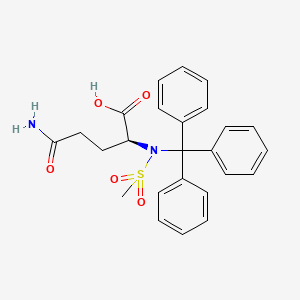
N2-(Methylsulfonyl)-N2-trityl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(Methylsulfonyl)-N2-trityl-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylsulfonyl group and a trityl group attached to the L-glutamine backbone. These functional groups impart distinct chemical properties to the molecule, making it a subject of study in synthetic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methylsulfonyl)-N2-trityl-L-glutamine typically involves multiple steps, starting from readily available precursorsThe methylsulfonyl group is then introduced via sulfonylation using reagents such as methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N2-(Methylsulfonyl)-N2-trityl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trityl and methylsulfonyl sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive conditions can be achieved using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trityl or methylsulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the trityl group results in the formation of L-glutamine derivatives .
科学的研究の応用
N2-(Methylsulfonyl)-N2-trityl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the development of specialty chemicals and materials
作用機序
The mechanism of action of N2-(Methylsulfonyl)-N2-trityl-L-glutamine involves its interaction with specific molecular targets and pathways. The trityl group can act as a protective group, allowing the compound to interact selectively with enzymes or receptors. The methylsulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- N2-(Methylsulfonyl)-N2-trityl-L-asparagine
- N2-(Methylsulfonyl)-N2-trityl-L-glutamate
- N2-(Methylsulfonyl)-N2-trityl-L-lysine
Uniqueness
N2-(Methylsulfonyl)-N2-trityl-L-glutamine is unique due to the specific combination of the methylsulfonyl and trityl groups attached to the L-glutamine backbone. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
特性
分子式 |
C25H26N2O5S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[methylsulfonyl(trityl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H26N2O5S/c1-33(31,32)27(22(24(29)30)17-18-23(26)28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3,(H2,26,28)(H,29,30)/t22-/m0/s1 |
InChIキー |
ATESJIHBSNPFPA-QFIPXVFZSA-N |
異性体SMILES |
CS(=O)(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CS(=O)(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


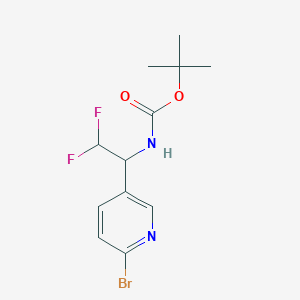
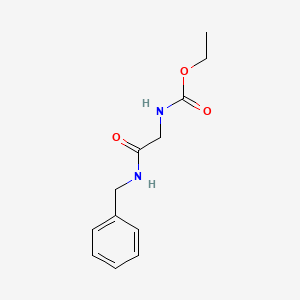
![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
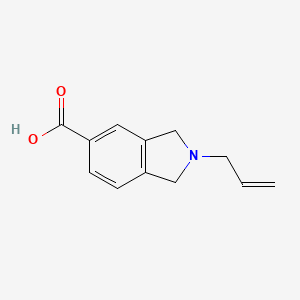
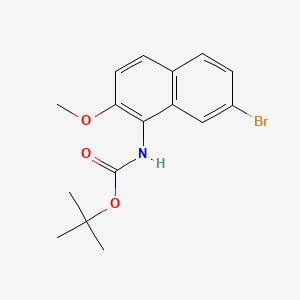
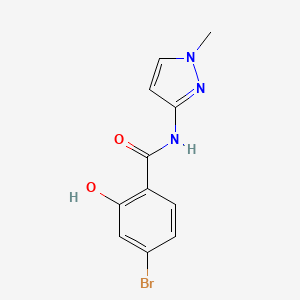
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)


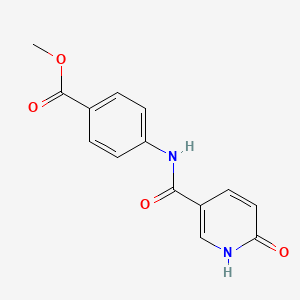
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
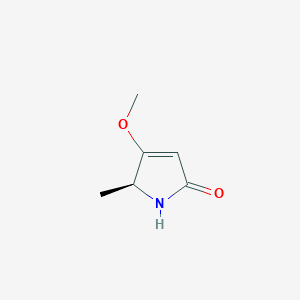
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
